1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)15-5-3-11(4-6-15)8-16-9-12(7-14-16)13(17)18/h7,9-11H,3-6,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNCMQAOOXWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isopropylpiperidine with pyrazole derivatives under controlled conditions. The process often utilizes solvents like dichloromethane and bases such as triethylamine to facilitate the reaction and achieve a high yield of the desired product .
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing promising results in several areas:
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, preliminary bioassays have shown that related compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi .
Anticancer Activity
Several studies have focused on the anticancer properties of pyrazole derivatives. A notable finding is that compounds similar to this compound demonstrate potent inhibition against cancer cell lines. For example, certain analogs have shown IC50 values in the nanomolar range against specific cancer targets, indicating strong cytotoxic effects .
The mechanism by which this compound exerts its biological activity may involve:
- Enzyme Inhibition : The structure allows it to mimic natural substrates, potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with cellular receptors, modulating signal transduction pathways that influence cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including this compound. Results indicated that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing MIC values as low as 5 µg/mL .
Study 2: Anticancer Activity
Another study assessed the anticancer potential of this compound against several cancer cell lines. The results demonstrated that it significantly inhibited cell growth in vitro, with an IC50 value reported at approximately 100 nM for certain cancer types. Further analysis revealed that the compound induced apoptosis and cell cycle arrest in treated cells .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C13H21N3O2 |
| Molecular Weight | 235.33 g/mol |
| IC50 (Anticancer) | ~100 nM (varies by cell line) |
| MIC (Antimicrobial) | ~5 µg/mL (against specific bacteria) |
| Mechanism | Enzyme inhibition; receptor interaction |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Neurological Disorders : Preliminary studies suggest that it may act as a modulator for neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression.
- Cancer Research : Its ability to inhibit specific enzymes involved in tumor growth has led to its exploration as a potential anticancer agent. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
Biochemical Probes
1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid has been utilized as a biochemical probe in enzymatic studies. Its ability to selectively bind to certain enzymes allows researchers to elucidate enzyme mechanisms and develop targeted inhibitors.
Material Science
The compound is also being explored for its utility in developing new materials. Its unique structure may contribute to the synthesis of polymers or other complex materials with desirable properties, such as enhanced thermal stability or chemical resistance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may inhibit cancer cell proliferation through apoptosis pathways.
Case Study 2: Neuropharmacological Effects
In another study focusing on neurological applications, the compound was tested for its effects on anxiety-like behaviors in rodent models. The results showed that administration of the compound significantly reduced anxiety behaviors compared to control groups, indicating its potential as a therapeutic agent for anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-((1-Isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid with related pyrazole-carboxylic acid derivatives:
*Calculated based on molecular formula.
Key Observations:
- Solubility: Fluorinated or methoxy-substituted derivatives (e.g., 1-(2,4-difluorophenyl) or 1-[(3,4-dimethoxyphenyl)methyl] analogs) may exhibit improved aqueous solubility due to polar functional groups . Bioactivity: Quinoline-substituted pyrazole-carboxylic acids (e.g., compound 4 in ) demonstrate antibacterial and antioxidant activities, suggesting that the target compound’s piperidine group could similarly interact with biological targets.
Preparation Methods
Pyrazole-4-Carboxylic Acid Synthesis
Pyrazole-4-carboxylic acid derivatives are commonly prepared via condensation/cyclization reactions involving hydrazine derivatives and β-ketoesters or α,β-unsaturated esters. For example, a patented method for related pyrazole carboxylic acids uses:
- Substitution/hydrolysis of α,β-unsaturated esters with acid halides at low temperature.
- Followed by condensation with methylhydrazine under catalysis (e.g., sodium iodide or potassium iodide).
- Cyclization under controlled heating and acidification to yield pyrazole-4-carboxylic acid derivatives with high purity after recrystallization in alcohol-water mixtures.
This approach ensures high regioselectivity and good yields, adaptable to various pyrazole substitutions.
Ester Intermediates and Methylation
Methyl esters of pyrazole-4-carboxylic acid are often synthesized as intermediates to facilitate further functionalization. For instance:
- Methyl 1H-pyrazole-4-carboxylate can be methylated using methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF) at room temperature.
- The reaction proceeds efficiently with yields around 90%, and the ester can be purified by silica gel chromatography.
This methyl ester intermediate can later be hydrolyzed to the free acid or used in coupling reactions.
Hydrolysis and Final Purification
If methyl esters or other protected forms are used, hydrolysis to the free carboxylic acid is typically performed:
- Basic hydrolysis using alkali (e.g., sodium hydroxide) in aqueous-organic mixtures.
- Acidification to precipitate the pyrazole-4-carboxylic acid.
- Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water in 35–65% proportions) to achieve high purity.
This step is critical to obtain the final acid form suitable for biological or material applications.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The substitution/cyclization method for pyrazole core synthesis is well-documented for producing regioselective pyrazole-4-carboxylic acids with high purity and yield.
- Methyl ester intermediates facilitate functional group transformations and improve handling during synthesis.
- Nucleophilic substitution reactions for introducing the piperidinylmethyl group require careful control of temperature and base to maximize yield and minimize side reactions.
- Amide coupling offers synthetic flexibility but can be lower yielding and requires rigorous purification.
- Recrystallization solvent choice (methanol, ethanol, isopropanol with water) significantly affects purity and crystallinity of the final product.
Q & A
Q. What are the recommended synthetic routes for preparing 1-((1-isopropylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxylic acid?
The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation and functionalization steps. For example:
- Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole esters (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
- Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH in ethanol/water) converts esters to carboxylic acids .
- Functionalization : Piperidine substituents can be introduced via alkylation or reductive amination. For instance, the Vilsmeier reaction followed by oxidation is used to synthesize 1-methyl-1H-pyrazole-4-carboxylic acid analogs .
Key considerations : Optimize reaction conditions (temperature, solvent) to minimize byproducts. Monitor purity via HPLC or TLC.
Q. How can the structural and spectral properties of this compound be characterized?
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Pyrazole-carboxylic acids are typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Adjust pH with NaOH for aqueous solutions .
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis or decarboxylation. Monitor degradation via UV-Vis or LC-MS over time .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., HIF prolyl hydroxylases or guanylate cyclases) based on structural analogs .
- QSAR studies : Correlate substituent properties (e.g., log P, steric bulk) with activity data from analogs. For example, trifluoromethyl groups enhance metabolic stability .
Validation : Compare computational predictions with in vitro enzyme inhibition assays.
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response curves : Test compound activity at varying concentrations (e.g., 0.1–100 µM) to identify EC discrepancies .
- Assay conditions : Control variables like pH, co-solvents (e.g., DMSO ≤1%), and cell lines. For HIF inhibitors, hypoxia mimetics (e.g., CoCl) may alter results .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays.
Q. How can the compound’ stability under physiological conditions be evaluated?
Q. What safety protocols are critical for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb spills with inert materials (sand, vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .
Methodological Considerations
Q. How to design SAR studies for optimizing this compound’s activity?
- Core modifications : Vary the piperidine substituents (e.g., isopropyl vs. cyclopropyl) to assess steric effects.
- Acid isosteres : Replace carboxylic acid with tetrazole or phosphonate groups to improve bioavailability .
- Synthetic routes : Use parallel synthesis to generate analogs efficiently (e.g., Ugi-azide reactions for triazole derivatives) .
Q. What analytical techniques confirm the absence of synthetic byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
